molecular formula C8H15NO3 B148324 (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol CAS No. 155899-66-4

(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B148324
CAS No.: 155899-66-4
M. Wt: 173.21 g/mol
InChI Key: AXPYGRDXRLICKY-JRTVQGFMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol typically involves multiple steps. One common method includes the reaction of a precursor compound with appropriate reagents to form the desired intermediate, followed by further reactions and purification steps to obtain the final product . For example, a precursor compound can be reacted with p-toluenesulfonic acid in acetone, followed by the addition of 2,2-dimethoxypropane and subsequent extraction and purification steps .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, often utilizing automated processes and optimized reaction conditions to ensure high yield and purity. The use of inert gases like nitrogen or argon during storage and handling is crucial to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions: (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with benzyl bromide can yield benzylamine derivatives .

Mechanism of Action

The mechanism of action of (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves its role as an intermediate in the synthesis of active pharmaceutical compounds. For instance, in the synthesis of ticagrelor, the amino group of this compound can be converted into an azide derivative, which then undergoes further transformations to form the final active drug . The molecular targets and pathways involved depend on the specific pharmaceutical application of the final product.

Properties

IUPAC Name

(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPYGRDXRLICKY-JRTVQGFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438496
Record name (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155899-66-4
Record name (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the significance of the dibenzoyl-L-tartrate salt form of (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol?

A: Both research papers focus on a specific process for preparing this compound as a dibenzoyl-L-tartrate salt. The emphasis on achieving a diastereomerically pure form of this salt [, ] suggests that this specific form might be crucial for its intended application. This could be due to differences in:

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